molecular formula C11H20N2O B13220399 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one

1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one

Cat. No.: B13220399
M. Wt: 196.29 g/mol
InChI Key: TXVBVUYOZKBIJR-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly targeting the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancers .

Preparation Methods

The synthesis of 1-{2,7-Diazaspiro[35]nonan-2-yl}butan-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions and purification processes are crucial for industrial-scale production .

Chemical Reactions Analysis

1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its binding to the KRAS G12C protein at a mutated cysteine residue. This covalent binding inhibits the protein’s activity, thereby blocking the signaling pathways that drive cancer cell proliferation and survival. The compound’s spirocyclic structure allows it to fit into the switch-II pocket of KRAS G12C, enhancing its inhibitory activity .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)butan-1-one

InChI

InChI=1S/C11H20N2O/c1-2-3-10(14)13-8-11(9-13)4-6-12-7-5-11/h12H,2-9H2,1H3

InChI Key

TXVBVUYOZKBIJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC2(C1)CCNCC2

Origin of Product

United States

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